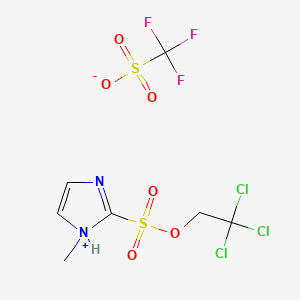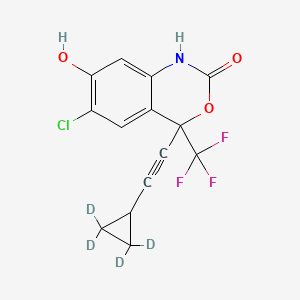![molecular formula C14H15N3O2 B563857 3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate CAS No. 1216852-93-5](/img/structure/B563857.png)
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is a unique chemical compound . It has an empirical formula of C12H11N3 and a molecular weight of 197.24 . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is Cc1nc(N)cc2[nH]c3ccccc3c12 . This provides a textual representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound is known to bind to DNA covalently after metabolic activations . It is oxidized to the corresponding hydroxylamines (N-OH-Trp-P-2 and N-OH-Glu-P-1) by microsomes . These are further activated by cytosol to the O-acyl derivatives, which bind covalently with DNA .Physical and Chemical Properties Analysis
The compound has a melting point of 260-262°C . It is slightly soluble in methanol and water . It should be stored in a refrigerator .Scientific Research Applications
DNA Modification : 3-Amino-1-methyl-5H-pyrido[4,3-b]indole is a known mutagen/carcinogen, which modifies deoxyribonucleic acid. The active metabolite of this compound interacts with DNA, leading to the formation of a covalently bound structure that contributes to the initial chemical events in carcinogenesis (Hashimoto, Shudo, & Okamoto, 1984).
Activation and Reaction with DNA : This compound, when activated metabolically, binds to DNA. Studies have identified an active metabolite formed in this process and have detailed its reaction with DNA under various conditions (Hashimoto, Shudo, & Okamoto, 1980).
Role in Carcinogenesis : Research indicates that 3-Amino-1-methyl-5H-pyrido[4,3-b]indole acts as an initiator in carcinogenesis, particularly in mouse skin. This compound is not considered a complete carcinogen by itself (Takahashi et al., 1986).
Synthesis and Mutagenicity : The synthesis of mutagenic compounds like 3-Amino-1-methyl-5H-pyrido[4,3-b]indole and their identification in pyrolysates is crucial for understanding the formation and mutagenicity of such compounds (Akimoto et al., 1977).
Isolation and Detection : Solid-phase extraction methods have been optimized for the isolation and determination of mutagenic amines, including 3-Amino-1-methyl-5H-pyrido[4,3-b]indole, in various samples such as beef extracts. These methods are crucial for detecting and quantifying the presence of these compounds in food sources (Galceran, Pais, & Puignou, 1996).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate is known to bind to DNA covalently after metabolic activations . The compound is oxidized to the corresponding hydroxylamines by microsomes . These hydroxylamines are further activated by cytosol to the O-acyl derivatives, which bind covalently with DNA .
Cellular Effects
Ingestion of this compound for 42 days by C3H/HeJJcl mice caused elevation of serum alanine transaminase (ALT) activity and several signs of liver injury . These alterations were not observed in mice fed the diet supplemented with 10% miso, suggesting a preventive effect of miso as to this compound induced liver injury .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to hydroxylamines by microsomes . These hydroxylamines are further activated by cytosol to the O-acyl derivatives, which bind covalently with DNA .
Temporal Effects in Laboratory Settings
It has been reported that ingestion of this compound for 42 days caused liver injury in mice .
Metabolic Pathways
The metabolic pathways of this compound involve its oxidation to the corresponding hydroxylamines by microsomes . These hydroxylamines are further activated by cytosol to the O-acyl derivatives .
Properties
IUPAC Name |
acetic acid;1-methyl-5H-(5,6-13C2)pyridino[4,3-b]indol-3-(15N)amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)/i6+1,11+1,13+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASZBFHIHXZWRI-PAVKVDAISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C3=CC=CC=C3NC2=[13CH][13C](=N1)[15NH2].CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
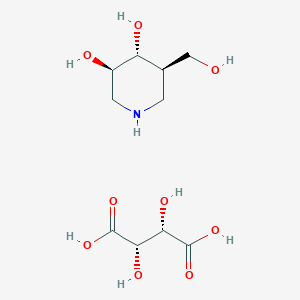
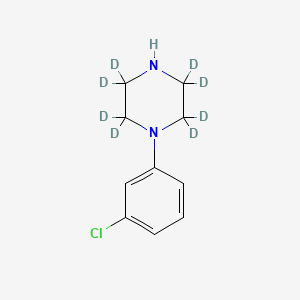

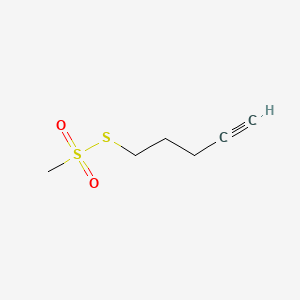
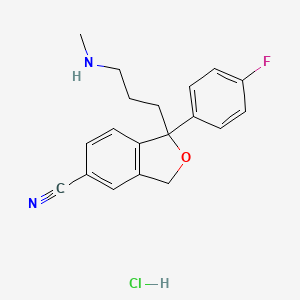
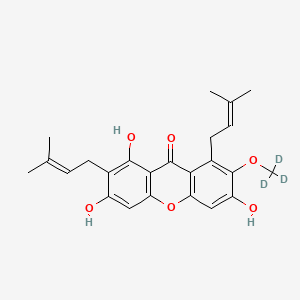
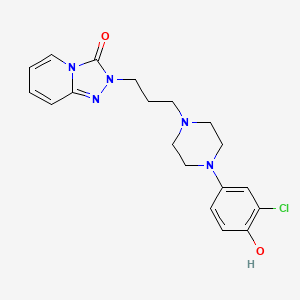
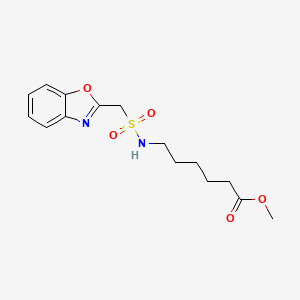

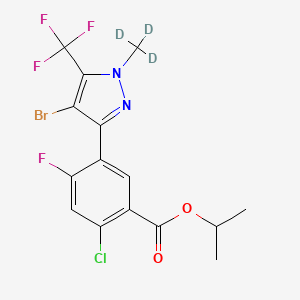
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
